5-(benzenesulfonyl)-7-benzyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
1-benzyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one is a complex heterocyclic compound This compound is notable for its unique structure, which includes a combination of benzyl, imino, methyl, and phenylsulfonyl groups
Properties
CAS No. |
606950-50-9 |
|---|---|
Molecular Formula |
C25H20N4O3S |
Molecular Weight |
456.5g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-benzyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H20N4O3S/c1-17-12-13-22-27-24-20(25(30)28(22)15-17)14-21(33(31,32)19-10-6-3-7-11-19)23(26)29(24)16-18-8-4-2-5-9-18/h2-15,26H,16H2,1H3 |
InChI Key |
BJJFSJGAQRXAGT-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), acetic acid, and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-benzyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-pyrido[1,2-a]pyrimidin-5-one
- 8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one
Uniqueness
1-benzyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
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